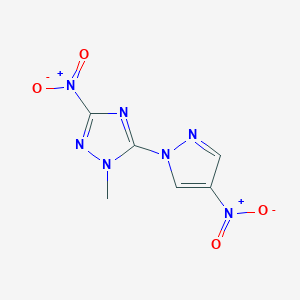![molecular formula C19H26N2O4S B5369521 N-[2-(1-adamantyl)ethyl]-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B5369521.png)
N-[2-(1-adamantyl)ethyl]-2-methyl-5-nitrobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(1-adamantyl)ethyl]-2-methyl-5-nitrobenzenesulfonamide, also known as ADX-10059, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound has been studied for its ability to inhibit the activity of a specific enzyme, which is involved in the regulation of blood pressure and the development of certain diseases.
Wirkmechanismus
The mechanism of action of N-[2-(1-adamantyl)ethyl]-2-methyl-5-nitrobenzenesulfonamide involves the inhibition of the TRPV1 enzyme. This enzyme is involved in the regulation of calcium ion channels, which play a crucial role in various physiological processes such as pain sensation, inflammation, and cardiovascular function. By inhibiting the TRPV1 enzyme, this compound reduces the activity of calcium ion channels, leading to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to reduce pain and inflammation in animal models, suggesting its potential use as a therapeutic agent for chronic pain and inflammatory conditions. Additionally, the compound has been shown to have a beneficial effect on cardiovascular function, suggesting its potential use in the treatment of hypertension.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[2-(1-adamantyl)ethyl]-2-methyl-5-nitrobenzenesulfonamide in lab experiments is its specificity for the TRPV1 enzyme. This allows for the selective inhibition of this enzyme, without affecting other physiological processes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research on N-[2-(1-adamantyl)ethyl]-2-methyl-5-nitrobenzenesulfonamide. One direction is the further investigation of its potential therapeutic properties for chronic pain, inflammation, and cardiovascular disease. Additionally, the compound's potential toxicity needs to be further investigated to determine its safety for use in humans. Furthermore, the development of more potent and selective TRPV1 inhibitors could lead to the development of more effective therapeutic agents for the treatment of various diseases.
Synthesemethoden
The synthesis of N-[2-(1-adamantyl)ethyl]-2-methyl-5-nitrobenzenesulfonamide involves a multi-step process that includes the reaction of 2-methyl-5-nitrobenzenesulfonyl chloride with 2-(1-adamantyl)ethylamine in the presence of a base. The resulting intermediate is then treated with a reducing agent to form the final product. The purity and yield of the compound can be improved by using various purification techniques such as chromatography.
Wissenschaftliche Forschungsanwendungen
N-[2-(1-adamantyl)ethyl]-2-methyl-5-nitrobenzenesulfonamide has been extensively studied for its potential therapeutic properties. It has been shown to inhibit the activity of a specific enzyme called TRPV1, which is involved in the regulation of blood pressure and the development of certain diseases such as chronic pain, inflammation, and anxiety. The compound has been studied in various animal models and has shown promising results in reducing pain and inflammation.
Eigenschaften
IUPAC Name |
N-[2-(1-adamantyl)ethyl]-2-methyl-5-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4S/c1-13-2-3-17(21(22)23)9-18(13)26(24,25)20-5-4-19-10-14-6-15(11-19)8-16(7-14)12-19/h2-3,9,14-16,20H,4-8,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TULAIJYOCLBPBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NCCC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,7-bis(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5369438.png)

![1-(4-bromophenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2-buten-1-one](/img/structure/B5369452.png)



![ethyl 4-{[(1H-1,2,3-triazol-5-ylthio)acetyl]amino}benzoate](/img/structure/B5369484.png)
![N-bicyclo[2.2.1]hept-2-yl-2,3-dimethoxybenzamide](/img/structure/B5369491.png)
![2-{2-[3-nitro-4-(propionyloxy)phenyl]vinyl}-8-quinolinyl propionate](/img/structure/B5369496.png)
![N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-N'-(3-methylphenyl)urea](/img/structure/B5369507.png)
![ethyl 1-{[(3,4,5-trimethoxyphenyl)amino]carbonothioyl}-3-piperidinecarboxylate](/img/structure/B5369523.png)

![N-{1-[(diethylamino)carbonyl]-2-phenylvinyl}-4-methylbenzamide](/img/structure/B5369539.png)
![2-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5369544.png)